1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C₁₆H₂₂O₂ It is a ketone with a complex structure, featuring a cyclohexyl group, a hydroxy group, a methyl group, and a phenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl ketone with phenylmagnesium bromide, followed by oxidation to introduce the hydroxy group. Another method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and methylation steps to achieve the desired structure .
Industrial Production Methods
Industrial production of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-cyclohexyl-2-methyl-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-propanone: A simpler ketone with a phenyl group attached to a propanone backbone.
Cyclohexylmethyl ketone: A ketone with a cyclohexyl group attached to a methyl ketone.
3-Hydroxy-1-phenyl-1-propanone: A ketone with a hydroxy group and a phenyl group attached to a propanone backbone.
Uniqueness
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is unique due to its combination of functional groups and structural complexity. The presence of the cyclohexyl, hydroxy, methyl, and phenyl groups in a single molecule provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
344349-02-6 |
---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H22O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2,4-5,8-9,12,14,16,18H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
PIBLHZAVEPUFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1CCCCC1)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.